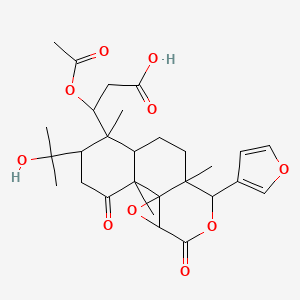

Nomilinic acid

Description

Propriétés

IUPAC Name |

3-acetyloxy-3-[11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10/c1-14(29)36-19(12-20(31)32)26(5)16-7-9-25(4)21(15-8-10-35-13-15)37-23(33)22-28(25,38-22)27(16,6)18(30)11-17(26)24(2,3)34/h8,10,13,16-17,19,21-22,34H,7,9,11-12H2,1-6H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKZPLSIAVHITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C1(C2CCC3(C(OC(=O)C4C3(C2(C(=O)CC1C(C)(C)O)C)O4)C5=COC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nomilinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35930-20-2 | |

| Record name | Nomilinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Nomilinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Nomilinic Acid

Precursor Compounds and Initial Biogenesis

The biosynthesis of nomilinic acid is an integral part of the complex metabolic network of limonoids in citrus plants. The initial biogenesis of this and other related tetranortriterpenoids begins with fundamental precursor molecules. It is widely considered that deacetylthis compound is the most probable initial precursor for the biosynthesis of all citrus limonoids. mdpi.comnih.gov The formation of deacetylthis compound occurs in the phloem region of the plant's stem from acetate (B1210297), mevalonate (B85504), and farnesyl pyrophosphate through established terpenoid biosynthetic pathways. mdpi.comnih.govacs.org

This initial precursor, deacetylthis compound, is then enzymatically converted into nomilin (B1679832), another critical compound in the pathway. mdpi.comcirad.fr Both deacetylthis compound and nomilin are synthesized in the stem and subsequently translocated to other parts of the plant, including the fruit tissues, seeds, and leaves, where they serve as precursors for a diverse array of other limonoids. mdpi.comnih.govacs.org

Nomilin is established as the primary precursor for the majority of limonoids found in citrus. cirad.frfrontiersin.org Once translocated from the stem, it becomes the substrate for at least four distinct metabolic pathways that lead to the formation of other limonoids. acs.org The conversion of nomilin to this compound is a key step in these pathways. researchgate.netoup.com

Radioactive tracer studies have confirmed this metabolic link. When [14C]-labeled nomilin was administered to Citrus sudachi seedlings and fruit, a portion of the radioactivity was recovered in a metabolite identified as this compound, demonstrating a direct biosynthetic conversion. oup.com This establishes nomilin as a direct and crucial precursor in the formation of this compound. oup.com

The transformation of nomilin into this compound involves the hydrolysis of the A-ring lactone, a reaction that is a part of the broader enzymatic modifications within the limonoid metabolic pathway. researchgate.netresearchgate.net This conversion is a critical step that alters the chemical structure and properties of the molecule.

Beyond its conversion to this compound, nomilin is also a substrate for enzymes that produce other significant analogues. For instance, nomilin can be metabolized into deacetylnomilin and obacunone. oup.com In some citrus species, nomilin is converted to ichangensin via deacetylnomilin. oup.com These enzymatic transformations highlight the central role of nomilin as a branch-point metabolite in the diversification of limonoids within citrus plants. acs.orgcirad.frfrontiersin.org

A-Ring and D-Ring Modifications in this compound-Type Limonoids

The structural diversity of limonoids, including this compound, is largely defined by modifications to their core ring structure, particularly the A-ring and D-ring. nih.gov Citrus limonoids are classified as A-secolimonoids, indicating that they have all undergone oxidative cleavage of the A-ring during their biosynthesis. nih.gov The formation of this compound from nomilin is a prime example of this, where the A-ring lactone is opened to form a carboxylic acid and a hydroxyl group. oup.com

The D-ring of limonoids also undergoes significant modifications. Limonoid aglycones can exist in two forms: one with a closed D-ring lactone and another with an open D-ring, known as the limonoate form. cirad.fr In citrus fruit tissues, leaves, and stems, limonoid aglycones are predominantly found in the open D-ring form. cirad.fr The opening and closing of the D-ring lactone can be influenced by pH, with alkaline conditions favoring the open form and acidic conditions promoting closure. cirad.fr This process is also mediated by the enzyme Limonoid D-ring lactone hydrolase (LLH). researchgate.net

Glucosidation and Related Enzymatic Conversions

Glucosidation is a major metabolic process in the late stages of citrus fruit growth and maturation, serving as a natural debittering pathway. acs.org This process involves the enzymatic addition of a glucose molecule to limonoid aglycones, converting them into their respective non-bitter, water-soluble glucosides. acs.orgnih.gov

This compound, in its aglycone form, can be converted into this compound glucoside through the action of LGT. cirad.fr This enzymatic reaction attaches a glucose molecule, forming compounds such as this compound 17-β-d-glucopyranoside. mdpi.comnih.gov

Interestingly, this compound glucoside can also be formed through a non-enzymatic conversion. Its precursor, nomilin glucoside, is known to be unstable under certain conditions. researchgate.net In environments with a pH below 3.5 or above 8.0, nomilin glucoside readily converts to this compound glucoside. cirad.fr This transformation is particularly relevant during the processing of citrus juice, where such pH conditions can occur. researchgate.net Other related compounds, such as deacetylthis compound glucoside, are also found in citrus, further demonstrating the importance of glucosidation in the metabolic fate of this compound and its analogues. mdpi.comnih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function |

|---|---|---|

| Limonoid Glucosyltransferase | LGT | Catalyzes the addition of a glucose molecule from UDP-glucose to limonoid aglycones, including nomilin and this compound, to form their respective glucosides. cirad.frcabidigitallibrary.orgfao.org |

Table 2: Major Compounds in the this compound Pathway

| Compound | Role | Description |

|---|---|---|

| Deacetylthis compound | Initial Precursor | Biosynthesized from acetate and mevalonate in the stem; serves as the first precursor in the limonoid pathway. mdpi.comnih.gov |

| Nomilin | Key Precursor | Formed from deacetylthis compound, it is the direct precursor to this compound and a central metabolite for many other limonoids. cirad.frfrontiersin.orgoup.com |

| This compound | Target Compound | An A-secolimonoid formed by the opening of the A-ring lactone of nomilin. oup.comnih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deacetylthis compound |

| Nomilin |

| Acetate |

| Mevalonate |

| Farnesyl pyrophosphate |

| Deacetylnomilin |

| Obacunone |

| Limonin (B1675406) |

| Ichangensin |

| UDP-glucose |

| This compound glucoside |

| Nomilin glucoside |

| Obacunone glucoside |

| Deacetylthis compound glucoside |

Tissue-Specific Production and Translocation Mechanisms

The biosynthesis of this compound precursors is believed to occur in specific plant tissues, from which they are then transported to various other parts of the plant. Research suggests that deacetylthis compound, considered a primary precursor for citrus limonoids, is likely biosynthesized in the phloem region of stems. nih.govmdpi.com This initial synthesis involves precursors such as acetate, mevalonate, and farnesyl pyrophosphate. nih.govmdpi.com

Following their synthesis in the stem's phloem, both deacetylthis compound and its subsequent product, nomilin, can be translocated to other plant tissues. nih.govmdpi.com This distribution mechanism ensures their presence in various parts of the plant, including the fruit tissues, seeds, and leaves. nih.govmdpi.com The distribution of limonoids, including aglycones like this compound and their glucosides, varies between different tissues. The less water-soluble aglycones are predominantly found in the seeds and fruit peel. nih.gov In contrast, their more soluble glucoside counterparts are typically formed during the fruit's maturation process. nih.gov Studies investigating the specific distribution within citrus fruits have found that limonoids such as limonin and nomilin are primarily concentrated in the segment membranes. nih.gov

Genetic Factors and Transcriptomic Analysis in Limonoid Biosynthesis

The biosynthesis of limonoids, including this compound, is a complex process regulated by a variety of genetic factors, including specific enzymes and transcription factors. The foundational steps of this pathway are catalyzed by enzymes such as oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs). nih.govfrontiersin.org OSCs are crucial as they are the first committed enzymes in the triterpenoid (B12794562) biosynthetic pathway, converting precursors into the basic triterpenoid structures. frontiersin.org

Transcriptomic analyses of different tissues from citrus species, such as pummelo (Citrus grandis), have been instrumental in identifying genes potentially involved in limonoid biosynthesis. frontiersin.orgnih.govnih.gov These comparative studies have revealed differentially expressed genes in tissues with varying limonoid content, such as leaves, phloem, and seeds. frontiersin.orgnih.gov One key gene identified is CiOSC, which encodes the enzyme oxidosqualene cyclase. nih.govnih.gov The expression of CiOSC has been shown to be positively correlated with the accumulation of limonoids during seed development, and suppressing its expression leads to a significant reduction in limonoid content. frontiersin.orgnih.govnih.gov

Further research has identified specific transcription factors that regulate the expression of these biosynthetic genes. The R2R3MYB transcription factor, CiMYB42, has been shown to be a positive regulator of limonoid biosynthesis. nih.gov CiMYB42 directly binds to the promoter of the CiOSC gene, activating its expression and thereby enhancing the production of limonoids. nih.gov Overexpression of CiMYB42 in sweet orange led to a significant increase in limonin accumulation, while its downregulation resulted in lower nomilin levels. nih.gov

Below are tables detailing the key genetic factors and a summary of transcriptomic analysis findings related to limonoid biosynthesis.

Table 1: Key Genetic Factors in Limonoid Biosynthesis

| Gene/Factor | Type | Function | Plant Species |

|---|---|---|---|

| CiOSC | Oxidosqualene Cyclase (OSC) | Encodes a key enzyme for the biosynthesis of the triterpene precursor for limonoids. frontiersin.orgnih.govnih.gov | Citrus grandis, Citrus sinensis nih.govnih.gov |

| CYP450s | Cytochrome P450s | A family of enzymes involved in the oxidation steps following triterpene scaffold formation. nih.govnih.govnih.gov | Citrus grandis, Melia azedarach, Citrus sinensis nih.govnih.gov |

Table 2: Summary of Transcriptomic Analysis Findings in Citrus grandis

| Analysis Type | Tissues Compared | Key Findings |

|---|---|---|

| Digital Gene Expression Profiling | Leaves, Phloem, Seeds at different developmental stages | Identified 924 commonly shared differentially expressed genes between tissues. frontiersin.orgnih.gov |

| K-means Clustering | Differentially Expressed Genes | Revealed 382 genes potentially related to limonoid biosynthesis. frontiersin.orgnih.govnih.gov |

| Correlation Analysis | Gene expression vs. Limonoid content | Found that the expression of 15 candidate genes, including CiOSC, CYP450s, and a MYB transcription factor, was highly correlated with limonoid content. nih.govnih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deacetylthis compound |

| Nomilin |

| Limonin |

| Acetate |

| Mevalonate |

Mechanistic Investigations of Nomilinic Acid S Biological Interactions in Vitro

Cellular Modulatory Activities

The antiproliferative properties of citrus limonoids, including a glucoside form of nomilinic acid, have been evaluated against various human cancer cell lines. In one study, this compound 17-β-D-glucopyranoside was tested for its ability to inhibit the growth of leukemia (HL-60), ovarian (SKOV-3), cervical (HeLa), stomach (NCI-SNU-1), liver (Hep G2), and breast (MCF-7) cancer cells.

The growth-inhibitory effects of the tested limonoids, including this compound 17-β-D-glucopyranoside, were found to be significant against the MCF-7 breast cancer cell line. This antiproliferative activity was observed to be dependent on both the dose and the duration of exposure. However, at a concentration of 100 micrograms/ml, no significant growth inhibition was observed in the other cancer cell lines tested (HL-60, SKOV-3, HeLa, NCI-SNU-1, and Hep G2). In contrast, related limonoid aglycones such as nomilin (B1679832) and limonin (B1675406) have demonstrated dose-dependent toxicity against human neuroblastoma (SH-SY5Y) and colonic adenocarcinoma (Caco-2) cells, with the SH-SY5Y cell line showing greater sensitivity. nih.gov

Interactive Table: Antiproliferative Activity of this compound Glucoside and Related Limonoids

| Compound | Cell Line | Cancer Type | Concentration | Result | Citation |

| This compound 17-β-D-glucopyranoside | MCF-7 | Breast | Not specified | Significant growth inhibition | |

| This compound 17-β-D-glucopyranoside | HL-60 | Leukemia | 100 µg/mL | No significant effect | |

| This compound 17-β-D-glucopyranoside | SKOV-3 | Ovary | 100 µg/mL | No significant effect | |

| This compound 17-β-D-glucopyranoside | HeLa | Cervix | 100 µg/mL | No significant effect | |

| This compound 17-β-D-glucopyranoside | NCI-SNU-1 | Stomach | 100 µg/mL | No significant effect | |

| This compound 17-β-D-glucopyranoside | Hep G2 | Liver | 100 µg/mL | No significant effect | |

| Nomilin (Aglycone) | SH-SY5Y | Neuroblastoma | Not specified | Significant viability shortening | nih.gov |

| Nomilin (Aglycone) | Caco-2 | Colonic Adenocarcinoma | Not specified | Significant viability shortening | nih.gov |

Investigations into the cytotoxic effects of this compound have also explored its potential to induce apoptosis, or programmed cell death. Flow cytometry analysis of MCF-7 breast cancer cells treated with limonoids, including this compound 17-β-D-glucopyranoside, demonstrated that these compounds can induce apoptosis.

This apoptotic effect, however, was observed at relatively high concentrations of 100 micrograms/ml. This finding has led researchers to suggest that apoptosis is likely not the primary mechanism of action for the cytotoxic effects observed with these limonoids, as the concentration required is substantial. Further research is needed to fully establish the precise mechanism of action regarding the effect of citrus limonoids on human breast cancer cells.

Cytochrome P450

Research into the interaction of limonoids with drug metabolism enzymes has focused on compounds structurally similar to this compound, such as nomilin. Studies have shown that the furan-containing triterpenoid (B12794562) nomilin undergoes bioactivation mediated by Cytochrome P450 (CYP) enzymes. nih.gov Specifically, CYP3A4 has been identified as the major enzyme contributing to the bioactivation of nomilin. nih.gov This process transforms nomilin into a reactive cis-butene-dial intermediate, which can then form conjugates with cellular nucleophiles. nih.gov The role of CYP3A4 was further evidenced by experiments where pretreatment with ketoconazole, a CYP3A4 inhibitor, prevented nomilin-induced liver injury in mice, while pretreatment with the inducer rifampicin (B610482) exacerbated it. nih.gov Direct studies on the interaction between this compound and Cytochrome P450 enzymes are not available in the reviewed literature.

Phase II Detoxifying Enzymes

The induction of Phase II detoxifying enzymes, such as Glutathione S-transferase (GST) and NAD(P)H: quinone reductase (QR), is a key mechanism for protection against carcinogens. nih.gov Studies on the effect of citrus limonoids on these enzymes have provided insights into their potential protective effects. The structurally related compound nomilin has been shown to significantly induce GST activity in various tissues. nih.govnih.govresearchgate.net

In mouse models, nomilin treatment resulted in a 58% induction of GST activity against 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) in the stomach. nih.govresearchgate.net Even more pronounced effects were seen with the substrate 4-nitroquinoline (B1605747) 1-oxide (4NQO), where nomilin induced GST activity by 280% in the intestine and 75% in the stomach. nih.govnih.govresearchgate.net Furthermore, a mixture of limonoids demonstrated a significant 200% induction of QR activity in the stomach. nih.govresearchgate.net These results suggest that dietary intake of citrus limonoids may offer protection against certain cancers by enhancing the activity of these vital detoxifying enzymes in specific organs. nih.govnih.govresearchgate.net

Interactive Table: Induction of Phase II Enzymes by Nomilin and a Limonoid Mixture

| Compound | Enzyme | Substrate | Tissue | % Induction | Citation |

| Nomilin | GST | CDNB | Stomach | 58% | nih.govresearchgate.net |

| Nomilin | GST | 4NQO | Intestine | 280% | nih.govnih.govresearchgate.net |

| Nomilin | GST | 4NQO | Stomach | 75% | nih.govnih.govresearchgate.net |

| Limonoid Mixture | QR | - | Stomach | 200% | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Nomilinic Acid and Its Analogues

Correlations Between Structural Features and Biological Modulatory Effects

The specific arrangement of functional groups on the core limonoid skeleton is a primary determinant of biological efficacy. Even minor alterations to the molecule can lead to significant changes in activity. Studies comparing various naturally occurring and synthetic limonoids have revealed key structural features essential for their modulatory effects.

Research into the anti-inflammatory potential of citrus limonoids has demonstrated that different functional groups result in varied effects on cellular signaling pathways. nih.gov For instance, the inhibitory activity of seven different limonoids on p38 MAP kinase, a key enzyme in inflammatory pathways, was evaluated in human aortic smooth muscle cells. nih.gov The results showed that nomilin (B1679832) had the highest inhibitory effect, suggesting that its specific combination of structural features is optimal for this particular activity. nih.gov

Key findings from these comparative studies indicate that:

The presence and nature of substituents on the limonoid frame are critical.

The furan (B31954) ring, attached to the D-ring, is a common feature in many active limonoids and its modification can alter bioactivity. nih.gov

The differential activities of various limonoids highlight the subtle yet significant role of their chemical architecture in eliciting biological responses. nih.gov

Table 1: Comparative Inhibitory Activity of Limonoid Analogues on p38 MAP Kinase

| Compound | Inhibition of p38 MAP Kinase Activity (%) | Reference |

|---|---|---|

| Nomilin | 38% | nih.gov |

| Limonin (B1675406) | 19% | nih.gov |

| Deacetyl nomilin | 19% | nih.gov |

| Defuran nomilin | 17% | nih.gov |

| Obacunone | -38% (Increased activity) | nih.gov |

| Defuran limonin | No significant decrease | nih.gov |

| Methyl nomilinate | No significant decrease | nih.gov |

Impact of A-Ring and D-Ring Modifications on Bioactivity

The A-ring and D-ring are two critical regions of the limonoid scaffold where structural modifications significantly influence biological activity. nih.govnih.gov All citrus limonoids of the limonin group, including nomilin, are classified as A-secolimonoids, meaning they have undergone oxidative cleavage of the A-ring during their biosynthesis. nih.gov This opened A-ring is a defining characteristic.

A-Ring Modifications: SAR studies have pinpointed the seven-membered A-ring of nomilin as being crucial for its biological effects. nih.gov Specifically, the presence of an acetoxy group on this ring is considered essential for its potent inhibitory activity against p38 MAP kinase. nih.gov When this acetoxy group is removed, as in deacetyl nomilin, the inhibitory activity is halved, dropping from 38% to 19%. nih.gov This demonstrates the importance of this specific functional group in the A-ring's contribution to the molecule's anti-inflammatory properties.

D-Ring Modifications: The D-ring of limonoids is typically fused to a furan ring. The integrity of this furan ring is also important for bioactivity. Modification or removal of the furan ring can lead to a decrease in potency. For example, defuran nomilin, which lacks the furan moiety, shows a significantly reduced ability to inhibit p38 MAP kinase compared to nomilin. nih.gov This suggests that the furan ring is involved in the interaction with the biological target. Several citrus limonoids undergo bond cleavage at the D-ring during their natural biosynthesis, leading to a variety of structures with differing activities. nih.gov

Influence of Glycosylation on Biological Interactions

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to a molecule, is a common modification of secondary metabolites in plants, including limonoids. nih.govnih.gov This process can profoundly alter the compound's physicochemical properties and biological interactions.

The addition of a glucose molecule to nomilinic acid forms this compound glucoside. nih.gov This modification generally increases the water solubility of the parent compound, which can affect its absorption and distribution in biological systems. nih.gov Glycosylation can also influence how the molecule interacts with cellular receptors and enzymes. The sugar moiety can act as a recognition signal or sterically hinder the molecule from binding to certain targets, thereby modulating its activity. nih.gov

Several glycosylated analogues of nomilin and this compound have been identified and studied for their biological effects. nih.gov Research has shown that compounds like this compound glucoside, deacetyl this compound glucoside, this compound 17-beta-d-glucopyranoside, and deacetylthis compound 17-beta-d-glucopyranoside exhibit cytotoxic and apoptosis-inducing effects against various human cancer cell lines. nih.gov This indicates that the glycosylated forms retain significant biological activity, and in some cases, the sugar moiety may contribute to the mechanism of action.

Table 2: Bioactivity of this compound Glycosides and Related Analogues

| Compound | Reported Biological Activity | Reference |

|---|---|---|

| This compound glucoside | Cytotoxicity and apoptosis induction in human cancer cells | nih.gov |

| Deacetyl this compound glucoside | Cytotoxicity and apoptosis induction in human cancer cells | nih.gov |

| This compound 17-beta-d-glucopyranoside | Cytotoxicity and apoptosis induction in human cancer cells | nih.gov |

| Deacetylthis compound 17-beta-d-glucopyranoside | Cytotoxicity and apoptosis induction in human cancer cells | nih.gov |

Advanced Analytical Methodologies for Nomilinic Acid Profiling

Chromatographic Separation Techniques

Chromatography plays a pivotal role in separating Nomilinic acid from complex mixtures, enabling its subsequent identification and quantification. Various chromatographic approaches, differing in resolution, speed, and separation principles, are utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound. It offers robust separation capabilities, allowing for the resolution of this compound from other limonoids and matrix components. Research has demonstrated the effectiveness of HPLC, often utilizing a reversed-phase C18 column, with mobile phases comprising water and acetonitrile (B52724) or methanol (B129727), frequently with modifiers like trifluoroacetic acid. Detection is commonly performed using a diode array detector (DAD) at wavelengths around 210 nm, owing to the UV absorbance of limonoids. In some applications, HPLC is coupled with post-column reactions, such as with Ehrlich's reagent, to enhance detection sensitivity for limonoid glucosides, where this compound glucosides can be quantified using limonin (B1675406) glucoside as a surrogate due to equivalent responses. The method development often involves optimizing mobile phase composition, flow rate, and column temperature to achieve optimal resolution and reduce analysis time.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering significantly faster analysis times and improved resolution due to the use of smaller particle size columns and higher operating pressures. UHPLC coupled with high-resolution mass spectrometry (HRMS), such as UHPLC-QTOF-ESI, has proven effective for the identification of this compound and other limonoid aglycones in complex plant extracts. This combination allows for the acquisition of accurate mass data, facilitating unambiguous identification based on elemental composition. For instance, UHPLC-QTOF-ESI in positive ionization mode has been used to detect this compound, providing characteristic ions and enabling its identification alongside other major limonoids like limonin, nomilin (B1679832), and deacetylnomilin.

Medium Pressure Liquid Chromatography (MPLC) and High-Speed Countercurrent Chromatography (HSCCC)

Medium Pressure Liquid Chromatography (MPLC) and High-Speed Countercurrent Chromatography (HSCCC) are preparative chromatographic techniques employed for the isolation and purification of this compound from crude extracts. MPLC, utilizing columns with larger particle sizes than HPLC, is often used as a preliminary separation step to enrich target compounds before further purification. HSCCC, a liquid-liquid partition chromatography technique without a solid support, offers advantages in terms of sample loading capacity, speed, and the use of environmentally friendly solvent systems, making it suitable for the preparative isolation of compounds across a wide polarity range. HSCCC has been successfully applied to separate various triterpenes and phenolic glycosides, and its principles can be extended to isolate this compound or its derivatives from complex matrices by optimizing solvent systems and operational parameters.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound, providing molecular weight information and structural insights through fragmentation patterns. It is often coupled with chromatographic techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile compounds, including limonoid glucosides. In positive ion mode, ESI-MS typically generates protonated molecules ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) for this compound and its derivatives. For limonoid glucosides, ESI-MS can produce adduct ions such as [M+H+NH₃]⁺, [M+Na]⁺, and [M+K]⁺ when ammonium (B1175870) hydroxide (B78521) is added to the mobile phase. UHPLC coupled with ESI-MS, particularly with time-of-flight (TOF) analyzers (UHPLC-QTOF-ESI), provides high mass accuracy, enabling the determination of elemental composition and thus confident identification of this compound. Tandem MS (MS/MS) experiments, such as collisionally activated dissociation (CAD), can further elucidate the structure by analyzing fragmentation patterns. Negative ion mode ESI-MS can also be employed, especially for analyzing acidic compounds or obtaining specific fragmentation patterns.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is another ionization technique suitable for analyzing compounds that are less polar or less amenable to ESI, including limonoid aglycones. In positive ion mode, APCI-MS can produce protonated molecules ([M+H]⁺) or adduct ions like [M+NH₃+H]⁺ when ammonium hydroxide is present in the mobile phase. Negative ion APCI-MS can generate molecular anions ([M]⁻) or adduct ions with modifiers like acetic acid ([M+HOAc-H]⁻ or [M+HOAc]⁻). APCI-MS, often coupled with HPLC, has been used in conjunction with electron ionization (EI) MS for the identification and characterization of limonoid aglycones. Tandem MS (APCI-MS/MS) provides fragmentation data that aids in structural elucidation and confirmation of this compound.

Collision-Induced Dissociation Mass Spectrometry (CID-MS/MS)

Collision-Induced Dissociation Mass Spectrometry (CID-MS/MS) is a powerful tandem mass spectrometry technique utilized for the detailed structural elucidation and identification of compounds, including citrus limonoids like this compound researchgate.netnih.govacs.orgscielo.brresearchgate.net. When coupled with liquid chromatography (LC), such as LC-CID-MS/MS, it enables the simultaneous separation, identification, and characterization of multiple limonoids within complex sample matrices researchgate.netnih.govacs.orgresearchgate.net. This approach is particularly valuable for analyzing this compound and its glycosylated forms, like this compound 17-β-D-glucopyranoside (NAG). CID-MS/MS allows for the fragmentation of precursor ions, generating characteristic fragment ions that provide structural information about the molecule scielo.bracs.orgnih.govscielo.br. For NAG, analysis via negative ion CID mass spectra has revealed key fragment ions, such as those at m/z 607.1 and 651.0, resulting from the loss of specific molecular fragments, which aids in its identification and structural confirmation scielo.brscielo.br. The ability of CID-MS/MS to provide detailed fragmentation patterns makes it an indispensable tool for confirming the presence and structure of this compound in various citrus-derived samples acs.orgscielo.bracs.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including citrus limonoids such as this compound biocrick.commdpi.comredalyc.orgresearchgate.netunisi.it. GC-MS separates compounds based on their boiling points and polarity using a gas chromatograph, followed by mass spectral analysis in a mass spectrometer for identification. This technique has been instrumental in identifying this compound derivatives in various citrus extracts, including those derived from agricultural by-products biocrick.commdpi.comunisi.itnih.gov. Predicted GC-MS spectra for this compound are available, serving as valuable references for compound identification hmdb.cahmdb.ca. The use of Electron Ionization (EI) in GC-MS is particularly effective for analyzing limonoid aglycones redalyc.orgresearchgate.net. A typical GC-MS setup for limonoid analysis may involve a specific capillary column and a programmed temperature ramp to achieve optimal separation and detection redalyc.org.

Table 1: Typical GC-MS Parameters for Limonoid Analysis

| Parameter | Specification | Reference |

| Chromatograph | Agilent®-7890B | redalyc.org |

| Mass Spectrometer | Agilent®-5977-A | redalyc.org |

| Capillary Column | Agilent HP-5MS-IU (30 m x 0.250 mm x 0.25 µm) | redalyc.org |

| Oven Temperature Program | Initial: 200°C; Ramp: 2°C/min to 310°C | redalyc.org |

Spectrophotometric and Colorimetric Assays for Detection and Quantification

Spectrophotometric and colorimetric assays provide accessible and sensitive methods for the detection and quantification of this compound and related limonoids researchgate.netnih.govcolman.ac.ilnih.gov. UV-Visible (UV-Vis) spectrophotometry is frequently used to analyze citrus extracts, typically measuring absorbance in the UV region between 200 and 400 nm nih.gov. These methods are also employed to assess the biological activities of this compound glucosides, such as their radical-scavenging properties, which can be quantified using spectrophotometric assays nih.govcolman.ac.il. Colorimetric methods rely on the formation of colored products upon reaction with specific chromogenic reagents. For instance, the reaction of limonin and nomilin with p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium (perchloric acid and acetic acid) produces red-orange derivatives, allowing for spectrophotometric quantification, typically around 470 nm for limonin researchgate.netresearchgate.net. Ehrlich's reagent is another key colorimetric agent used in post-column reactions with limonoid glucosides, generating detectable red-colored products researchgate.netmdpi.comdntb.gov.ua. This reaction's specificity is advantageous for the identification and quantification of these compounds researchgate.netmdpi.com. Notably, limonin glucoside can serve as a surrogate standard for quantifying other limonoid glucosides, including this compound glucoside, due to its similar reactivity with Ehrlich's reagent researchgate.netmdpi.comdntb.gov.uaresearchgate.net.

Table 2: Spectrophotometric and Colorimetric Assay Details for Limonoids

| Assay Type | Reagent(s) | Detection Wavelength (nm) | Target Analyte(s) | Notes | Reference |

| Spectrophotometric (Antioxidant Activity) | Not specified | Not specified | This compound glucosides | Used for evaluating radical-scavenging properties | nih.govcolman.ac.il |

| Colorimetric (DMAB Method) | p-DMAB, Perchloric acid, Acetic acid | 470 (Limonin) | Limonin, Nomilin | Forms red-orange derivatives; absorbance maxima vary for glucosides | researchgate.netresearchgate.net |

| Post-column Colorimetric (Ehrlich's Reagent) | Ehrlich's Reagent | Not specified | Limonoid glucosides (incl. This compound glucoside) | Forms red-colored products; used with HPLC | researchgate.netmdpi.comdntb.gov.ua |

Sample Preparation and Extraction Strategies from Complex Biological Matrices

The effective isolation and purification of this compound from diverse and complex biological matrices, such as citrus fruits, seeds, peels, and pomace, are fundamental prerequisites for its accurate analysis and characterization nih.govscielo.brresearchgate.netscielo.brmdpi.comnih.govgoogle.comnih.govnih.govresearchgate.netresearchgate.netcapes.gov.brcsic.es. These matrices contain a rich array of compounds, including this compound in both its aglycone and glucoside forms nih.govnih.govresearchgate.netresearchgate.netcapes.gov.br. Sample preparation strategies are designed to efficiently extract these target compounds while concurrently removing interfering matrix components. This often involves an initial solvent extraction followed by subsequent cleanup or concentration steps, with Solid Phase Extraction (SPE) being a predominant technique researchgate.netmdpi.comresearchgate.netcsic.eszenodo.orgthermofisher.commdpi.comsigmaaldrich.comlcms.czlcms.cz. For samples containing low concentrations of this compound or exhibiting high matrix complexity, SPE is particularly crucial for enhancing analytical sensitivity and achieving cleaner extracts researchgate.netmdpi.com.

Solvent Extraction Methods

Solvent extraction is a foundational technique for the initial recovery of this compound and other limonoids from citrus sources google.comnih.gov. A variety of polar and semi-polar solvents, including water, methanol, ethanol (B145695), acetone, and ethyl acetate (B1210297), are commonly employed, often in combination, to achieve efficient extraction google.comnih.gov. Polar solvents, such as water and methanol, are particularly effective for extracting the more polar limonoid glucosides, including this compound glucoside nih.gov. For instance, methanol is frequently used for extracting compounds from citrus seeds nih.govgoogle.com. Alternative extraction methods involve the use of aqueous solutions of hydrotropes, such as sodium cumene (B47948) sulphonate (Na-CuS), which can facilitate the extraction of both limonoid aglycones and glucosides in a single step researchgate.netresearchgate.net. Chloroform is also utilized, specifically for the extraction of total limonoid aglycones researchgate.net.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely recognized and highly effective sample preparation technique for the isolation and purification of this compound and other limonoids from complex matrices like biological fluids and food extracts zenodo.orgthermofisher.commdpi.comsigmaaldrich.comlcms.czlcms.czthermofisher.comchromatographyonline.com. SPE enhances analytical performance by removing interfering matrix components, concentrating the analytes of interest, and transferring them into a solvent more compatible with subsequent analytical steps thermofisher.comchromatographyonline.com. This method is particularly recommended for samples with low concentrations of limonoid glucosides, thereby improving their detectability and quantifiability researchgate.netmdpi.com. Common SPE sorbent chemistries include reversed-phase materials such as C18 and C8, as well as hydrophilic polymer sorbents like HLB (Hydrophilic-Lipophilic Balance) thermofisher.commdpi.comsigmaaldrich.comlcms.cz. Mixed-mode sorbents, which combine both hydrophobic and ion-exchange functionalities, are also utilized for complex sample matrices thermofisher.comsigmaaldrich.comchromatographyonline.com. A typical SPE protocol involves conditioning the sorbent with an organic solvent (e.g., methanol), followed by washing with an aqueous solution (often acidified) to remove matrix components, and finally eluting the retained analytes with a stronger organic solvent csic.eslcms.czlcms.czthermofisher.com. For example, SPE employing a C18 column has demonstrated recoveries ranging from 95-108% and achieved a 2-4-fold concentration of limonin, thereby increasing sensitivity for UV detection researchgate.net. Simplified SPE protocols, such as a three-step load-wash-elute method using water-wettable sorbents, can also contribute to reduced processing time and solvent consumption lcms.cz.

Ultrasound-Assisted Extraction

Ultrasound-Assisted Extraction (UAE) has emerged as an efficient, environmentally friendly, and effective method for recovering bioactive compounds, including derivatives of this compound, from citrus by-products such as peels and pomace biocrick.commdpi.comunisi.itnih.govnih.govcsic.esscribd.com. This technique leverages ultrasonic waves to generate cavitation, which enhances cell disruption and promotes the release of intracellular compounds nih.gov. Research indicates that UAE significantly outperforms conventional extraction (CE) methods in terms of efficiency and yield, often with reduced energy consumption nih.gov. For instance, UAE conducted in hydroalcoholic solvents has been employed to prepare extracts that were subsequently analyzed using GC-MS and LC-ESI-MS, leading to the identification of this compound derivatives biocrick.commdpi.comunisi.itnih.gov. UAE can also be integrated with sample pretreatments, such as cryogenic grinding, to further optimize the extraction process csic.es.

Table 3: CID-MS/MS Fragmentation Ions for this compound Glucoside (NAG)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragmentation Pathway | Reference |

| 711.3 ([M-H]-) | 607.1 | Loss of CO2 and CH3COOH | scielo.brscielo.br |

| 711.3 ([M-H]-) | 651.0 | Loss of CH3COOH | scielo.brscielo.br |

Table 4: Spectrophotometric and Colorimetric Assay Details for Limonoids

| Assay Type | Reagent(s) | Detection Wavelength (nm) | Target Analyte(s) | Notes | Reference |

| Spectrophotometric (Antioxidant Activity) | Not specified | Not specified | This compound glucosides | Used for evaluating radical-scavenging properties | nih.govcolman.ac.il |

| Colorimetric (DMAB Method) | p-DMAB, Perchloric acid, Acetic acid | 470 (Limonin) | Limonin, Nomilin | Forms red-orange derivatives; absorbance maxima vary for glucosides | researchgate.netresearchgate.net |

| Post-column Colorimetric (Ehrlich's Reagent) | Ehrlich's Reagent | Not specified | Limonoid glucosides (incl. This compound glucoside) | Forms red-colored products; used with HPLC | researchgate.netmdpi.comdntb.gov.ua |

Compound List:

this compound

this compound 17-β-d-glucoside

this compound 17-β-d-glucopyranoside

Limonin

Limonin glucoside (LG)

Deacetyl this compound glucoside (DNAG)

Isoobacunoic acid glucoside

Obacunone glucoside

Nomilin

Deacetyl nomilin

Obacunone

Ichangin

Isolimonoic acid

Obacunoic acid

Deacetylthis compound

Limonin-hexoside

Neodiosmin

Diacetyl this compound glucoside

Naringenin-glucoside

Hesperetin-O-hexoside-O-rhamnoside-O-glucoside

Diferuloyl-glucaric acid ester

Chlorogenic acid

Palmitic acid

Myristic acid

Linoleic acid

Citric acid

Citrusin

Luteolin-7-O-rhamnoside

Apigenin

Diosmetin

Synephrine

N-methyltyramine

Tangeretin

Eriodictyol

Isosakuranetin

Brutieridin

Naringin

Neohesperidin

Poncirin

Naringenin-7-O-glucoside

Hesperetin-7-O-glucoside

Isosakuranetin-7-O-glucoside (Isosakuranin)

Apigenin 6,8-di-C-glycoside

Limonoic acid

Deacetylthis compound 17-β-D-glucopyranoside (DNG)

Synthetic Approaches and Derivative Development of Nomilinic Acid

Chemical Synthesis Pathways

The chemical synthesis of complex tetranortriterpenoids like nomilinic acid presents significant challenges, and as a result, total chemical synthesis is not typically viewed as a commercially viable option. rsc.org The focus of scientific investigation has largely been on the biosynthetic pathways and semi-synthetic modifications of related, more abundant limonoids.

This compound is understood as a key intermediate in the biosynthesis of other citrus limonoids. nih.gov The biosynthesis of limonoids originates from the acetate-mevalonate pathway, with precursors such as acetate (B1210297), mevalonate (B85504), and farnesyl pyrophosphate. nih.govresearchgate.net Deacetylthis compound is considered a likely initial precursor in this pathway, which can then be transformed into nomilin (B1679832). nih.gov These biosynthetic processes, involving oxidative cleavage and the formation of lactone rings, are complex and catalyzed by specific plant enzymes. rsc.orgnih.gov While specific multi-step chemical synthesis routes for this compound from simple starting materials are not extensively detailed in literature, its formation is a recognized step within the natural products chemistry of citrus species. nih.govresearchgate.net

Biotransformation Strategies Using Microbial Systems or Plant Cell Cultures

Biotransformation, which utilizes biological systems like plant cell cultures or microorganisms to perform specific chemical modifications, is a key strategy for producing and modifying complex natural products. plantcelltechnology.commedcraveonline.com These systems offer the ability to perform regio- and stereospecific reactions that are often difficult to achieve through conventional chemical synthesis. researchgate.net

Plant cell cultures have been successfully employed for the production of limonoids. Specifically, callus extracts from the 'pera' orange (Citrus sinensis) have been shown to produce several limonoid aglycones, including this compound. researchgate.net Plant cell culture systems can be optimized for enhanced production by manipulating culture media, nutrient feeding, and other environmental factors. taylorfrancis.com Common biotransformation reactions catalyzed by plant cells include hydroxylations, glycosylations, and esterifications, which can alter the solubility and bioactivity of the target compounds. plantcelltechnology.comresearchgate.net For instance, the formation of this compound glucoside is a naturally occurring biotransformation that enhances water solubility. nih.gov

While specific examples of microbial biotransformation of this compound are not widely documented, microbial systems are a powerful tool for modifying a vast array of natural products, including other terpenoids. medcraveonline.comnih.govnih.gov Microorganisms such as fungi and bacteria possess diverse enzymatic machinery capable of reactions like oxidation, reduction, and hydrolysis. medcraveonline.com These systems represent a promising and sustainable biotechnological approach for generating novel derivatives of this compound with potentially enhanced properties. nih.govmdpi.com

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives from natural products is a common strategy to improve their pharmacological properties, such as efficacy, solubility, and pharmacokinetic profiles. nih.gov Although the design and synthesis of a wide range of this compound derivatives are not extensively reported, approaches can be inferred from research on structurally similar limonoids, such as limonin (B1675406). rsc.orgnih.gov

The primary goals for creating derivatives of limonoids include enhancing water solubility and improving oral bioavailability, which are often limited in the parent compounds. rsc.orgnih.gov Structural modifications of limonin, for example, have been focused on the A, B, or D-rings to produce derivatives with improved anti-inflammatory activity and solubility. rsc.orgnih.gov Similar strategies could be applied to this compound, targeting its carboxylic acid and lactone functionalities for modification.

Naturally occurring derivatives, such as this compound 17-β-d-glucopyranoside, demonstrate how the addition of a glucose moiety can be a strategy for increasing water solubility. nih.gov The design of new derivatives could involve synthesizing various esters, amides, or other conjugates at the carboxylic acid group, or performing reactions on other parts of the molecule to modulate its biological activity. Such rationally designed derivatives would then be synthesized and evaluated for their intended therapeutic effects. edelris.com

Pharmacokinetic Investigations of this compound and Derivatives in Pre-clinical Animal Models

Table 1: Pharmacokinetic Parameters of Nomilin in Rats Following Oral Administration

| Parameter | Value |

|---|---|

| Tmax (h) | 1.7 |

| Oral Bioavailability (%) | 4.2 |

Data sourced from Cai et al., as cited in a 2022 review. nih.gov

Investigations into a novel synthetic derivative of limonin, HY-071085, further highlight the pharmacokinetic challenges and potential gender differences associated with this class of compounds. nih.gov In rats, plasma concentrations of the limonin derivative were significantly higher in females than in males after oral administration, leading to a much higher bioavailability in females (10.8%) compared to males (2.8%). nih.gov In beagle dogs, the bioavailability was approximately 13.1%. nih.gov These studies underscore the poor oral absorption characteristic of limonoids and the importance of preclinical evaluation to identify potential sources of variability. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies detail the fate of a compound in the body. For limonoids, poor aqueous solubility is a primary factor limiting their absorption. nih.gov The low oral bioavailability of nomilin (4.2%) and a limonin derivative (2.8% - 13.1%) confirms this absorption challenge. nih.govnih.gov

Distribution studies of the limonin derivative HY-071085 in rats showed that the compound distributed to most tissues, but did not cross the blood-brain barrier. nih.gov The highest concentrations were found in the gastric tissue and intestines, which is consistent with oral administration and poor absorption. nih.gov Significant levels were also detected in the liver, spleen, fat, lung, and kidney. nih.gov

Metabolism is a key elimination pathway for limonoids. Studies on the limonin derivative indicated that it was mainly eliminated as metabolites. nih.gov Excretion analysis in rats revealed that after oral administration, the majority of the compound was excreted in the feces (81.6% in males, 70.2% in females), with a much smaller fraction found in the urine (around 1.3-1.4%). nih.gov This excretion pattern is typical for poorly absorbed compounds that are primarily eliminated via the gastrointestinal tract.

Table 2: Tissue Distribution of Limonin Derivative HY-071085 in Rats 1 hour Post-Gavage

| Tissue | Concentration (ng/g or ng/mL) |

|---|---|

| Gastric Tissue | 27780 ± 11708 |

| Intestine | 1344 ± 610 |

| Liver | 224 ± 73 |

| Spleen | 118 ± 41 |

| Fat | 108 ± 52 |

| Lung | 86 ± 18 |

| Kidney | 80 ± 22 |

| Heart | 38 ± 10 |

| Brain | Not Detected |

Data adapted from a 2022 study on HY-071085. nih.gov

Bioavailability Enhancement Strategies (e.g., Nanoparticles)

Given the well-documented low oral bioavailability of limonoids like nomilin, strategies to enhance their absorption are critical for therapeutic development. nih.govnih.gov One of the most promising approaches for improving the bioavailability of poorly water-soluble drugs is formulation into nanoparticles. nih.govnih.gov

The principle behind this strategy is that reducing the particle size of a drug to the nanometer range dramatically increases its surface-area-to-volume ratio. nih.gov According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate, which can subsequently improve absorption in the gastrointestinal tract. nih.govresearchgate.net Nanonization can also enhance the saturation solubility of a compound. nih.gov

Several methods are available to produce drug nanoparticles, including wet media milling (nanomilling) and high-pressure homogenization. nih.govresearchgate.net These techniques break down larger drug crystals into nanoparticles, which are typically stabilized with polymers or surfactants to prevent aggregation. nih.gov By converting this compound into a nanosuspension, it may be possible to overcome the dissolution rate-limiting step in its absorption, thereby significantly enhancing its oral bioavailability and therapeutic potential. nih.gov

Future Research Directions and Translational Perspectives for Nomilinic Acid

Elucidation of Unidentified Metabolites and Pathways

The complete metabolic landscape of nomilinic acid is not yet fully mapped. Nomilin (B1679832) is recognized as a likely precursor to many limonoids in the limonin (B1675406) group, but the intricate network of downstream metabolites and related pathways requires further exploration. Future research should prioritize the identification of previously uncharacterized metabolites that arise from the biosynthesis and degradation of this compound in citrus plants and in vivo systems after consumption.

Advanced analytical techniques, such as untargeted liquid chromatography-mass spectrometry (LC-MS) metabolite profiling, will be instrumental. informahealthcare.com These methods can generate comprehensive profiles of secondary metabolites, allowing for the discovery of novel compounds. By applying these techniques to various citrus tissues and cultivars, researchers can identify genetic and environmental influences on the this compound metabolic pathway. researchgate.net Furthermore, integrating these findings with metabolic pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can help associate newly identified metabolites with specific biochemical routes, such as fatty acid or amino acid metabolism. nih.govresearchgate.net This systems-level approach can provide a holistic view of how this compound is synthesized, transformed, and interconnected with central cellular processes. nih.gov

Comprehensive Mechanistic Characterization in Diverse Biological Systems

Preliminary studies on citrus limonoids, including nomilin and its analogues, have revealed a range of biological activities, notably anti-inflammatory and anti-cancer effects. nih.govnih.gov However, the precise molecular mechanisms underpinning these actions for this compound specifically are not fully understood. Future investigations must focus on a comprehensive characterization of its mechanisms of action across a diverse array of biological systems.

Key signaling pathways implicated in inflammation and cancer, such as NF-κB, STAT3, PI3K/Akt, and MAPK, should be primary targets of investigation. nih.govnih.gov Research should aim to determine how this compound modulates these pathways to exert its effects, for instance, by inhibiting the activation of pro-inflammatory transcription factors or inducing apoptosis in cancer cells. nih.govyoutube.com Studies using various cancer cell lines (e.g., lung, liver, breast) and models of inflammatory diseases are necessary to understand the context-dependent activities of the compound. nih.gov For example, investigating its ability to induce cell cycle arrest or upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 would provide critical insights into its anti-cancer potential. nih.gov Exploring these mechanisms will be crucial for identifying the most promising therapeutic applications for this compound. mdpi.comfrontiersin.org

Development of Sustainable Extraction and Synthesis Methods

The translation of this compound from a laboratory compound to a widely available therapeutic or nutraceutical agent hinges on the development of efficient, scalable, and sustainable production methods. This compound is primarily sourced from citrus fruit peels and seeds, which are often agricultural waste products. nih.gov Leveraging this waste stream is a key aspect of a sustainable approach. mdpi.comnih.gov

Future research should focus on optimizing "green" extraction techniques that minimize the use of harsh organic solvents and reduce energy consumption. informahealthcare.commdpi.comrdd.edu.iq Methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2 have shown promise for extracting bioactive compounds from citrus by-products and are considered environmentally friendly. informahealthcare.comresearchgate.net For instance, ethanolic-aqueous extraction has been optimized to yield high amounts of related limonoids from lime peel by controlling temperature and pH. mdpi.comnih.gov The development of these methods on an industrial scale could provide a cost-effective and eco-friendly supply of this compound. mdpi.com

Table 1: Sustainable Extraction Techniques for Citrus Limonoids

| Extraction Method | Principle | Advantages | Reference |

|---|---|---|---|

| Ethanolic-Aqueous Extraction | Utilizes a mixture of ethanol (B145695) and water, recognized as safe bio-solvents, to dissolve and extract compounds from plant material. | Environmentally friendly, safe for food applications (GRAS), cost-effective. | informahealthcare.commdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration and compound release. | Reduced extraction time and solvent consumption, increased yield, suitable for thermolabile compounds. | informahealthcare.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, causing localized pressure that ruptures plant cells and releases target compounds. | Very fast, requires less solvent, higher extraction efficiency. | informahealthcare.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO2) as the solvent. At its critical point, CO2 has properties of both a liquid and a gas, allowing it to effuse through solids and dissolve materials. | Solvent is non-toxic, non-flammable, and easily removed; provides high-purity extracts; considered a "green" method. | researchgate.net |

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

To build a comprehensive understanding of the biological impact of this compound, an integrated multi-omics approach is essential. frontiersin.org This strategy moves beyond studying a single molecular pathway and instead provides a holistic view of cellular responses, from gene expression to protein function and metabolic output. metsysbio.com

Future studies should integrate transcriptomics, proteomics, and metabolomics to map the systemic effects of this compound treatment in relevant biological models. frontiersin.org

Transcriptomics (e.g., RNA-seq) can reveal how this compound alters gene expression, identifying the primary genetic circuits it influences.

Proteomics can identify changes in protein abundance and post-translational modifications, linking the genetic response to functional changes in the cell. nih.gov This can help pinpoint the specific enzymes and signaling proteins that are direct or indirect targets of the compound.

Metabolomics , as discussed earlier, will identify shifts in the metabolic profile, revealing the ultimate downstream consequences of the genetic and proteomic changes. nih.govcreative-proteomics.com

By combining these datasets, researchers can construct detailed network models of this compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover novel therapeutic targets. frontiersin.orgresearchgate.net

Table 2: Role of Omics Technologies in this compound Research

| Omics Technology | Objective | Potential Insights | Reference |

|---|---|---|---|

| Transcriptomics | To analyze the complete set of RNA transcripts and quantify gene expression changes upon treatment. | Identification of genes and signaling pathways upregulated or downregulated by this compound. | frontiersin.org |

| Proteomics | To identify and quantify the entire complement of proteins in a cell or tissue, including post-translational modifications. | Reveals functional changes in cellular machinery, identifies direct protein targets, and validates transcriptomic findings. | nih.govmetsysbio.com |

| Metabolomics | To comprehensively profile all small molecule metabolites within a biological system. | Provides a functional readout of the cellular state, identifies downstream metabolic shifts, and helps elucidate biochemical pathways. | nih.govcreative-proteomics.com |

| Multi-Omics Integration | To combine data from all omics layers to build a comprehensive model of the compound's biological effects. | Creates a holistic understanding of mechanism of action, from gene to function; identifies biomarkers and new therapeutic targets. | frontiersin.orgfrontiersin.org |

Considerations for Pre-clinical Model Refinement and Validation

For this compound to advance toward clinical application, rigorous and well-designed preclinical studies are paramount. Future research must utilize refined and validated preclinical models that are highly relevant to human diseases. The selection of an appropriate animal model is critical and should be based on the specific therapeutic area being investigated.

For its anti-cancer properties, models such as the hamster cheek pouch for oral cancers or xenograft models using human cancer cell lines could be employed to test efficacy. nih.gov For its anti-inflammatory potential, models of psoriasis or other chronic inflammatory conditions may be appropriate. researchgate.net Preclinical trials should incorporate detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound and to correlate its concentration with biological effects. These foundational studies are essential for establishing a potential therapeutic window and informing future clinical trial design. dovepress.com Furthermore, adherence to guidelines that ensure scientific rigor and reproducibility will be crucial for the successful translation of preclinical findings. nih.govmdpi.com

Q & A

Q. What are the established methods for isolating nomilinic acid from natural sources, and how can their efficiency be validated?

this compound is typically isolated from plant sources (e.g., Citrus species) using solvent extraction followed by chromatographic purification (e.g., column chromatography or HPLC). To validate efficiency, researchers should report yield percentages, purity metrics (e.g., via HPLC-UV/ELSD), and cross-validate structural identity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . Comparative studies using different solvents (e.g., methanol vs. ethanol) or stationary phases (e.g., C18 vs. silica gel) can optimize isolation protocols .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

- Structural elucidation : NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to confirm the triterpenoid backbone and functional groups .

- Purity assessment : HPLC coupled with UV or evaporative light scattering detection (ELSD) .

- Physicochemical properties : Melting point analysis (though this compound is noncrystalline, its derivatives may crystallize), and solubility profiling in polar/nonpolar solvents .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity (e.g., antimicrobial or anti-inflammatory effects)?

- Dose-response experiments : Use a range of concentrations (e.g., 1–100 µM) to establish IC₅₀ values.

- Controls : Include positive controls (e.g., tetracycline for antimicrobial assays) and vehicle controls (e.g., DMSO).

- Replication : Perform triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in experimental models (e.g., bacterial strains, cell lines) or assay conditions (e.g., pH, incubation time). Researchers should:

- Standardize protocols : Adopt consensus guidelines (e.g., CLSI for antimicrobial assays) .

- Meta-analysis : Compare datasets using statistical tools (e.g., random-effects models) to identify confounding variables .

- Mechanistic studies : Use transcriptomics or proteomics to clarify this compound’s mode of action, reducing reliance on phenotypic assays alone .

Q. How can the synthetic route for this compound derivatives be optimized to improve yield and stereochemical fidelity?

- Catalyst screening : Test chiral catalysts (e.g., organocatalysts or metal complexes) to enhance enantioselectivity during derivatization .

- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Computational modeling : Employ DFT calculations to predict reaction pathways and optimize transition states .

Q. What methodological considerations are critical for validating this compound’s pharmacokinetic profile in vivo?

- Animal models : Use pharmacokinetic (PK) studies in rodents with plasma sampling at multiple timepoints.

- Analytical validation : Quantify this compound and metabolites using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .

- Tissue distribution : Apply autoradiography or whole-body imaging for biodistribution analysis of radiolabeled compounds .

Q. How can researchers address challenges in reproducing this compound’s reported bioactivity in independent labs?

- Detailed protocols : Share step-by-step methodologies, including exact equipment settings (e.g., centrifuge speed, incubation temperature) .

- Material transparency : Provide sourcing details for reagents (e.g., supplier, batch number) and compound purity certificates .

- Collaborative verification : Partner with external labs for interlaboratory validation, as recommended by the Analytical Chemistry community .

Methodological Resources

- Structural data : Refer to Encyclopedia of Traditional Chinese Medicines (Springer, 2011) for this compound’s molecular properties .

- Experimental design : Follow RSC guidelines for reproducibility and analytical validation .

- Statistical analysis : Use tools like R or GraphPad Prism for robust data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.